1-(3-Hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(3-Hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-methyluracil with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-chloropropanol replaces the chlorine atom, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 1-(3-oxopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 1-(3-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-diol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
1-(3-Hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione is not well-documented. like other pyrimidine derivatives, it may interact with various molecular targets such as enzymes or receptors, influencing biological pathways. The hydroxyl group and the pyrimidine ring are likely involved in these interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Methyluracil: A precursor in the synthesis of 1-(3-Hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione.
1-(3-Hydroxypropyl)-uracil: Similar structure but lacks the methyl group at the 5-position.
1-(3-Hydroxypropyl)-5-fluorouracil: Contains a fluorine atom at the 5-position instead of a methyl group.
Uniqueness
This compound is unique due to the presence of both the hydroxylpropyl and methyl groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives
Properties
CAS No. |
65010-36-8 |
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Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-6-5-10(3-2-4-11)8(13)9-7(6)12/h5,11H,2-4H2,1H3,(H,9,12,13) |
InChI Key |
OTAQELDEUQOZIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCCO |
Origin of Product |
United States |
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